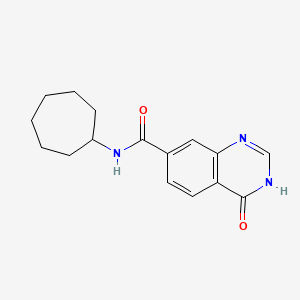
Potassium 2-(pyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(pyridin-2-yl)acetate is an organic compound that features a pyridine ring attached to an acetate group, with potassium as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-(pyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-(pyridin-2-yl)acetic acid with potassium hydroxide. The reaction typically takes place in an aqueous medium, where the acid reacts with the base to form the potassium salt.
Another method involves the use of potassium carbonate as a base. In this process, 2-(pyridin-2-yl)acetic acid is dissolved in a suitable solvent, such as methanol or ethanol, and potassium carbonate is added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Typically, the reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in various functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
Potassium 2-(pyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of potassium 2-(pyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Potassium 2-(pyridin-2-yl)acetate can be compared with other similar compounds, such as:
Potassium 2-(pyridin-3-yl)acetate: Similar structure but with the pyridine ring attached at the 3-position.
Potassium 2-(pyridin-4-yl)acetate: Pyridine ring attached at the 4-position.
Potassium 2-(quinolin-2-yl)acetate: Features a quinoline ring instead of pyridine.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science. Further research into its applications and mechanisms of action will continue to uncover new opportunities for its use.
Propiedades
Fórmula molecular |
C7H6KNO2 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
potassium;2-pyridin-2-ylacetate |
InChI |
InChI=1S/C7H7NO2.K/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
JAFBEDUWMIRLAM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=NC(=C1)CC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096806.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096829.png)
![7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096834.png)
![3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14096839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14096843.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096845.png)


![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096866.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096881.png)
![2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B14096889.png)
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B14096898.png)

